(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Description
Scientific Research Applications
Nanoadsorbent Applications
One research application of structurally similar compounds involves the synthesis of novel magnetic nanoadsorbents for the removal of heavy metals from industrial wastes. For instance, a study by Zargoosh et al. (2015) details the synthesis of a magnetic nanoadsorbent modified with a thiazole-derivative for the efficient removal of Zn^2+ and Cd^2+ ions from industrial wastewater. This study highlights the potential of such compounds in environmental cleanup and pollution control efforts due to their high adsorption capacities and stability (Zargoosh et al., 2015).
Antimicrobial and Antifungal Activities
Compounds featuring thiazole units have been explored for their antimicrobial and antifungal activities. A study conducted by Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This research underscores the therapeutic potential of thiazole derivatives in combating microbial infections (Alhameed et al., 2019).
Antibacterial Agents
Further extending the scope of thiazole compounds, Palkar et al. (2017) designed and synthesized a series of compounds that displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This study signifies the role of thiazole derivatives as potent antibacterial agents, which could be pivotal in developing new antibiotics (Palkar et al., 2017).
Antihypertensive Agents
Thiazole derivatives have also been evaluated for their potential as antihypertensive agents. Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases with thiazole moieties, demonstrating good antihypertensive α-blocking activity. This suggests the potential use of these compounds in developing treatments for hypertension (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c1-20-12-4-3-11(18)9-15(12)24-17(20)19-16(21)10-2-5-13-14(8-10)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVBFCMYURKKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide |
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